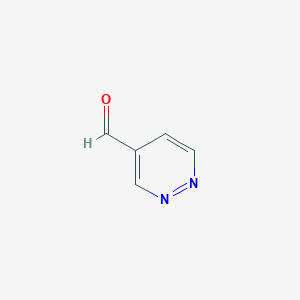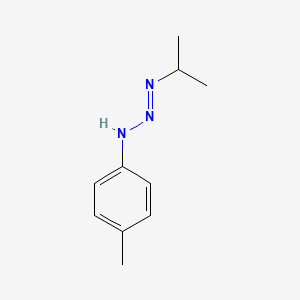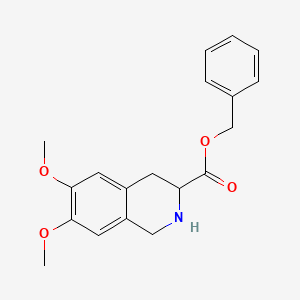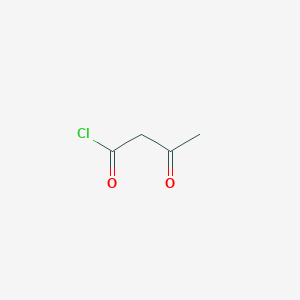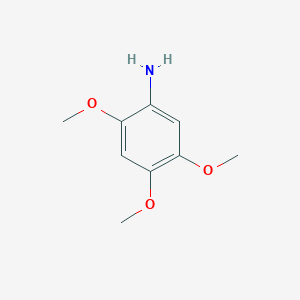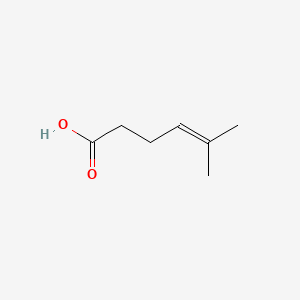
1,4-Bis(4-nitrophenyl)butane-1,4-dione
Overview
Description
1,4-Bis(4-nitrophenyl)butane-1,4-dione, also known as Benzilic acid bis (4-nitrophenyl) ester, is a chemical compound primarily used in chemical research and for the synthesis of other chemical intermediates .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(4-nitrophenyl)butane-1,4-dione can be analyzed using various spectroscopic techniques. For instance, IR, NMR, and mass spectrometry can provide valuable information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis(4-nitrophenyl)butane-1,4-dione can be determined using various analytical techniques. For instance, its melting point, boiling point, density, and molecular weight can be determined .Scientific Research Applications
Synthesis of Chemical Intermediates
1,4-Bis(4-nitrophenyl)butane-1,4-dione: is utilized in the synthesis of various chemical intermediates. Its molecular structure allows it to be a precursor in the preparation of more complex compounds used in further chemical reactions .
Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the development of new drugs. It can be used to create novel compounds with potential medicinal properties, contributing to the discovery of treatments for various diseases .
Material Science
The compound’s properties are of interest in material science, particularly in the development of new materials with specific characteristics, such as enhanced durability or altered electrical conductivity .
Environmental Studies
1,4-Bis(4-nitrophenyl)butane-1,4-dione: may be used in environmental studies to understand the degradation of similar compounds in nature and their potential impact on ecosystems .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in the quantification and analysis of similar compounds, aiding in the accuracy of various chemical analyses .
Industrial Applications
This compound finds applications in industrial settings, where it may be used in the synthesis of dyes, pigments, or other materials that require specific organic compounds as building blocks .
Safety and Hazards
properties
IUPAC Name |
1,4-bis(4-nitrophenyl)butane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYTFFEUUYRNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548755 | |
| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-nitrophenyl)butane-1,4-dione | |
CAS RN |
108791-66-8 | |
| Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


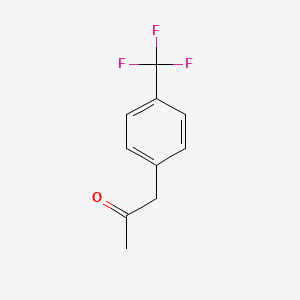

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
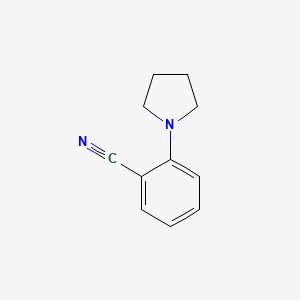
![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)

